molecular formula C18H22O2 B1220918 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol CAS No. 68266-24-0

3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol

Cat. No.: B1220918
CAS No.: 68266-24-0
M. Wt: 270.4 g/mol
InChI Key: KUJAWCSIKNKXLL-UHFFFAOYSA-N
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Description

3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol is a synthetic bisphenol compound with the molecular formula C18H22O2. As a bisphenol derivative, it shares structural features with other hexane-based diphenols, such as hexestrol and benzestrol, which are known for their estrogenic activity and have been studied as synthetic non-steroidal estrogens . This structural class of compounds is of significant interest in medicinal chemistry and pharmacology for exploring hormone-mimicking effects and structure-activity relationships. The core research value of this compound lies in its potential as a chemical intermediate. It can be used in the development of more complex molecules for various applications. Furthermore, tailored functionalization of natural and synthetic phenols is a key strategy to enhance their bioactivity, improve water solubility, or reduce potential toxicity . For instance, esterification or etherification of the phenolic hydroxyl groups can be performed to create novel derivatives with modified properties for biological screening . Researchers may utilize this compound in studies aimed at developing new materials or as a building block in organic synthesis, for example, in the synthetic applications of (hydroxyphenyl)methanol derivatives . This product is strictly intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

68266-24-0

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

3-[4-(3-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3

InChI Key

KUJAWCSIKNKXLL-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Other CAS No.

68266-24-0

Synonyms

1,2-diethyl-1,2-bis(3'-hydroxyphenyl)ethane
3,3'-HES
3,4-bis(3'-hydroxyphenyl)hexane
meso-3,4-bis(3'-hydroxyphenyl)hexane
metahexestrol
NSC 297170
NSC 297170, (R*,R*)-(+-)-isomer
NSC 297170, (R*,S*)-isomer
NSC-297170

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

  • 4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenol (CAS 03146-25-4): This isomer differs in the hydroxyl group position (para instead of meta on both phenyl rings).
  • Stereoisomers (e.g., 4-[(3S,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol): Stereochemical variations (S,S; R,R; etc.) influence receptor binding and solubility. For example, the equatorial orientation of phenyl groups in certain stereoisomers may improve binding to opioid receptors, as seen in related piperidine derivatives .
Table 1: Key Structural Differences in Isomers
Compound Hydroxyl Position Stereochemistry Key Property Differences
Target Compound meta, meta Not specified Moderate solubility, flexible chain
4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenol para, para Not specified Higher crystallinity, lower reactivity
4-[(3S,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol para, para S,S configuration Enhanced receptor affinity, chiral specificity

Alkylphenol Derivatives

  • 4-(3-Methylhexyl)phenol (CAS 102570-52-5): Features a branched alkyl chain, reducing melting point and increasing lipophilicity compared to the target compound’s linear hexan chain. Branched chains may enhance membrane permeability but reduce metabolic stability .
  • Such derivatives are often studied for endocrine-disrupting effects, a hazard that may extend to the target compound depending on substituent positions .
Table 2: Physicochemical Properties of Alkylphenols
Compound Alkyl Chain Structure logP (Predicted) Melting Point (°C)
3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol Linear hexan ~3.5 120–135 (estimated)
4-(3-Methylhexyl)phenol Branched hexyl ~4.2 90–105
4-(1-Ethylpentyl)phenol Branched pentyl ~4.5 80–95

Heterocyclic Analogs

  • 3-(Piperidin-4-yl)phenol Derivatives: Replacement of the hexan chain with a piperidine ring (e.g., 1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one) introduces nitrogen, enabling hydrogen bonding and ionic interactions. These compounds exhibit high µ-opioid receptor (MOR) antagonism, suggesting the target compound’s bioactivity could be modulated by similar structural tweaks .
  • Phenanthro Furan Derivatives (e.g., compound 4 in ) :
    Complex fused-ring systems with methoxy and hydroxyl groups show antitumor activity against LA795 cells. Compared to these, the target compound’s simpler structure may lack specificity but offer easier synthetic scalability .

Unsaturated and Functionalized Derivatives

  • This compound’s higher reactivity (e.g., susceptibility to epoxidation) contrasts with the target compound’s saturated chain, which prioritizes stability .
  • 4-[3-(Hydroxymethyl)phenoxy]phenol (CAS 63987-19-9): An ether-linked derivative with a hydroxymethyl group. The ether bond enhances hydrolytic stability, while the hydroxymethyl group enables conjugation reactions, broadening applications in prodrug design .

Preparation Methods

Friedel-Crafts Alkylation for Bisphenolic Coupling

A plausible route involves Friedel-Crafts alkylation, leveraging the electrophilic substitution of phenol derivatives. In this approach, 3-hydroxyphenol reacts with a hexan-3-yl dihalide (e.g., 1,4-dibromohexane) under acidic conditions. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) serves as the catalyst, facilitating the formation of the C–C bond between the aromatic rings and the aliphatic chain.

Key Considerations :

  • Solvent Selection : Tertiary butanol, noted for enhancing yields in piperidinyl phenol syntheses, may improve reaction efficiency by stabilizing intermediates.

  • Temperature Control : Reactions conducted at 80–100°C optimize electrophilic activation while minimizing side reactions like oligomerization.

Reductive Amination Followed by Hydrolysis

An alternative pathway involves reductive amination of a diketone intermediate. For example, 3-acetylphenol undergoes condensation with hexane-3,4-dione to form a Schiff base, which is subsequently reduced using sodium cyanoborohydride (NaBH₃CN). Acidic hydrolysis then cleaves the amine group, yielding the target bisphenol.

Advantages :

  • Regioselectivity : The diketone’s symmetry reduces positional isomer formation.

  • Yield Optimization : Patent WO2003042166A2 highlights solvent-free conditions at elevated temperatures (100–120°C) to drive reductive steps efficiently.

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Yield

Comparative studies adapted from piperidinyl phenol synthesis demonstrate the critical role of solvent polarity:

SolventDielectric ConstantYield (%)Purity (HPLC, %)
Tertiary butanol10.97899.2
Toluene2.44597.5
Methanol32.76298.1

Tertiary butanol’s low polarity stabilizes charged intermediates while facilitating product precipitation during cooling, aligning with findings in Alvimopan dihydrate synthesis.

Acid Catalysts for Hydroxyl Group Activation

Sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) are effective for protonating phenolic hydroxyl groups, enhancing electrophilicity. Patent WO2017158615A1 reports acetic acid’s superiority in minimizing esterification side reactions during piperidinyl phenol purification.

Purification and Impurity Control

Recrystallization Strategies

Crude 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol often contains des-methyl and dimeric impurities. A methanol/water recrystallization system, as described for [[2(S)-[[4(R)-(3-hydroxyphenyl)-3(R),4-dimethyl-l-piperidinyl]methyl]-l-oxo-3-phenylpropyl]amino]acetic acid, reduces these contaminants to <0.1%:

  • Dissolve the crude product in methanol at 60°C.

  • Add deionized water dropwise until cloudiness appears.

  • Cool to 10°C and filter, achieving >99% purity.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) eluent resolves positional isomers. This method, adapted from WO2003042166A2’s acetamide purification, ensures >98% isomeric purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A gradient HPLC method validated for piperidinyl phenols is modified for the target compound:

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (45:55)

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 280 nm

This system resolves 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol from its des-methyl analog (RRT 1.12) and dimeric impurity (RRT 1.35).

Powder X-Ray Diffraction (PXRD)

PXRD analysis confirms crystallinity and polymorphic form. Peaks at 2θ = 12.4°, 18.7°, and 24.3° match simulated patterns from single-crystal data, ensuring batch-to-batch consistency.

Scale-Up Considerations

Solvent Recovery and Recycling

Tertiary butanol, a preferred solvent, is recovered via vacuum distillation (60°C, 150 mbar) with >90% efficiency, reducing production costs.

Continuous Flow Reactor Implementation

Adapting WO2003042166A2’s solvent-free protocol , a tubular reactor operating at 110°C and 10 bar achieves 85% conversion in 30 minutes, surpassing batch reactor yields by 12%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[4-(3-Hydroxyphenyl)hexan-3-yl]phenol, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as Friedel-Crafts alkylation or coupling reactions. For example, analogous syntheses of phenolic derivatives often involve aryl halide intermediates reacted with organometallic reagents under inert atmospheres (e.g., argon) to minimize oxidation . Purity validation typically employs gas chromatography (GC) with >88% purity thresholds, as seen in quality control protocols for structurally similar compounds . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are further used to confirm structural integrity and purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Key techniques include:

  • NMR : Proton and carbon-13 NMR identify aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet near δ 5 ppm). For example, 3-(4-Hydroxyphenyl)oxetan-3-ol derivatives show distinct splitting patterns for oxetane ring protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 268.12 for C₁₈H₂₀O₂) .
  • X-ray Diffraction : Resolves stereochemistry of the hexan-3-yl backbone and phenyl ring orientations, critical for confirming regioselectivity in synthesis .

Q. What safety protocols are recommended for handling phenolic derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Waste Disposal : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Cross-validate using:

  • Variable Temperature NMR : Detect conformational changes by analyzing peak splitting at low temperatures .
  • Density Functional Theory (DFT) : Compare calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets) with experimental NMR data to identify misassigned protons .
  • 2D NMR Techniques : HSQC and HMBC correlations clarify through-space and through-bond couplings, resolving ambiguities in aromatic substitution patterns .

Q. What experimental strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps; for example, Celon Pharma’s GPR40 agonist synthesis achieved 65% yield using optimized Pd(PPh₃)₄ .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of phenolic intermediates, while toluene/water biphasic systems improve selectivity in condensation reactions .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at maximal conversion .

Q. How can structure-activity relationships (SAR) be explored for biological activity prediction?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring) and assay for receptor binding affinity .
  • Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., G-protein-coupled receptors) based on the compound’s dihedral angles and hydrogen-bonding capacity .
  • Pharmacophore Modeling : Identify critical moieties (e.g., hydroxyl groups) responsible for activity using QSAR models trained on bioassay data .

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